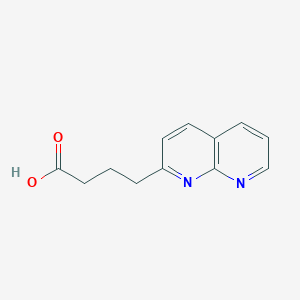

1,8-Naphthyridin-2-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,8-naphthyridin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10/h2-3,6-8H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBITYXPNVQAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649692 | |

| Record name | 4-(1,8-Naphthyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-95-4 | |

| Record name | 1,8-Naphthyridine-2-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,8-Naphthyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,8-Naphthyridin-2-butyric Acid and Its Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This has led to a sustained interest in the development of novel synthetic methodologies for the preparation of its derivatives. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1,8-Naphthyridin-2-butyric acid and its analogues. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and present a comparative analysis of different synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents based on the 1,8-naphthyridine core.

Introduction: The Significance of the 1,8-Naphthyridine Core

The unique electronic and structural features of the 1,8-naphthyridine ring system, a fused bicyclic heteroaromatic compound, make it an attractive scaffold for medicinal chemistry. The presence of two nitrogen atoms in the ring system influences its physicochemical properties, such as basicity and hydrogen bonding capacity, which in turn govern its interaction with biological targets.[3] A notable example is Nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core and paved the way for the development of a new class of antibacterial agents.[3] The derivatization of the 1,8-naphthyridine ring at various positions allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor. This guide will focus on the synthesis of derivatives bearing a butyric acid moiety at the 2-position, a structural feature that can enhance pharmacokinetic properties and introduce new biological activities.

Retrosynthetic Analysis: Charting the Path to this compound

A logical retrosynthetic analysis of this compound reveals several viable synthetic pathways. The primary disconnection can be made at the bond between the naphthyridine core and the butyric acid side chain, suggesting a strategy of building the side chain on a pre-formed naphthyridine ring. Alternatively, the butyric acid precursor can be incorporated during the construction of the heterocyclic ring system.

Figure 1: Retrosynthetic analysis of this compound.

This guide will explore two primary strategies, each with distinct advantages and considerations.

Strategy A: Side Chain Construction on a Pre-formed 1,8-Naphthyridine Ring

This approach offers the flexibility of synthesizing a common naphthyridine intermediate that can be diversified with various side chains. We will explore two reliable routes starting from readily accessible precursors.

Route A1: Elaboration from 2-Methyl-1,8-naphthyridine

This route leverages the reactivity of the methyl group at the 2-position of the 1,8-naphthyridine ring. The overall synthetic sequence involves the oxidation of the methyl group to an aldehyde, followed by a Wittig reaction to extend the carbon chain, and subsequent functional group transformations to yield the desired carboxylic acid.

Figure 2: Synthetic workflow for Route A1.

The foundational step is the synthesis of the 1,8-naphthyridine core via the Friedländer annulation. This reaction involves the condensation of 2-aminonicotinaldehyde with a ketone, in this case, acetone, in the presence of a base catalyst.[4]

Experimental Protocol: Friedländer Annulation

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Aminonicotinaldehyde | 122.12 | 10 | 1.22 g |

| Acetone | 58.08 | 15 | 1.1 mL |

| Piperidine | 85.15 | 1 | 0.1 mL |

| Ethanol | 46.07 | - | 20 mL |

Procedure:

-

To a solution of 2-aminonicotinaldehyde (1.22 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add acetone (1.1 mL, 15 mmol) and piperidine (0.1 mL, 1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-methyl-1,8-naphthyridine as a solid.

Causality: The basic conditions facilitated by piperidine promote the initial aldol-type condensation between the amino group of 2-aminonicotinaldehyde and the enolate of acetone. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic 1,8-naphthyridine ring.

The methyl group of 2-methyl-1,8-naphthyridine can be selectively oxidized to the corresponding aldehyde using selenium dioxide (SeO₂).[5] This is a classic method for the oxidation of activated methyl groups.[6]

Experimental Protocol: Selenium Dioxide Oxidation

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Methyl-1,8-naphthyridine | 144.17 | 5 | 0.72 g |

| Selenium Dioxide | 110.96 | 5.5 | 0.61 g |

| Dioxane | 88.11 | - | 25 mL |

| Water | 18.02 | - | 2.5 mL |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,8-naphthyridine (0.72 g, 5 mmol) in dioxane (25 mL).

-

Add a solution of selenium dioxide (0.61 g, 5.5 mmol) in water (2.5 mL) to the flask.

-

Heat the reaction mixture to reflux for 8-12 hours. The formation of a black precipitate of elemental selenium will be observed.

-

After cooling to room temperature, filter the reaction mixture to remove the selenium precipitate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 1,8-naphthyridine-2-carbaldehyde.

Causality: Selenium dioxide is a specific oxidizing agent for activated C-H bonds, such as those in allylic or benzylic positions. The methyl group at the 2-position of the 1,8-naphthyridine ring is sufficiently activated for this oxidation to occur.

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[7] In this step, 1,8-naphthyridine-2-carbaldehyde is reacted with a phosphorus ylide to introduce a three-carbon extension with an ester functionality.

Experimental Protocol: Wittig Reaction

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 4 | 1.39 g |

| 1,8-Naphthyridine-2-carbaldehyde | 158.16 | 3.5 | 0.55 g |

| Toluene | 92.14 | - | 30 mL |

Procedure:

-

To a solution of 1,8-naphthyridine-2-carbaldehyde (0.55 g, 3.5 mmol) in dry toluene (30 mL) under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.39 g, 4 mmol).

-

Heat the reaction mixture to reflux for 12-16 hours.

-

Cool the mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate.

Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

The final steps involve the reduction of the double bond of the α,β-unsaturated ester and subsequent hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Reduction and Hydrolysis

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate | 256.28 | 2 | 0.51 g |

| 10% Palladium on Carbon | - | - | 50 mg |

| Ethanol | 46.07 | - | 20 mL |

| Sodium Hydroxide | 40.00 | 4 | 0.16 g |

| Water | 18.02 | - | 10 mL |

| 1M Hydrochloric Acid | - | - | As needed |

Procedure (Reduction):

-

Dissolve ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate (0.51 g, 2 mmol) in ethanol (20 mL).

-

Add 10% Pd/C (50 mg) to the solution.

-

Hydrogenate the mixture at atmospheric pressure using a hydrogen balloon for 6-8 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate to obtain ethyl 1,8-naphthyridin-2-butyrate.

Procedure (Hydrolysis):

-

Dissolve the crude ethyl 1,8-naphthyridin-2-butyrate in a mixture of ethanol (10 mL) and a solution of sodium hydroxide (0.16 g, 4 mmol) in water (10 mL).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and adjust the pH to ~4-5 with 1M HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond in the presence of the aromatic naphthyridine ring and the ester functionality. Subsequent saponification with sodium hydroxide cleaves the ester bond to yield the carboxylate salt, which upon acidification gives the final product.

Route A2: Cross-Coupling with 2-Chloro-1,8-naphthyridine

This alternative route utilizes a halogenated 1,8-naphthyridine as a handle for a palladium-catalyzed cross-coupling reaction to introduce the four-carbon side chain. The Sonogashira coupling is a particularly effective method for this transformation.[8]

Figure 3: Synthetic workflow for Route A2.

2-Chloro-1,8-naphthyridine can be synthesized from 2-hydroxy-1,8-naphthyridine (or its tautomer 1,8-naphthyridin-2(1H)-one) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). 2-Hydroxy-1,8-naphthyridine can be prepared via several methods, including the reaction of 2-aminonicotinic acid with malonic acid.

Experimental Protocol: Chlorination

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Hydroxy-1,8-naphthyridine | 146.15 | 10 | 1.46 g |

| Phosphorus Oxychloride | 153.33 | - | 10 mL |

Procedure:

-

Carefully add 2-hydroxy-1,8-naphthyridine (1.46 g, 10 mmol) to phosphorus oxychloride (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain 2-chloro-1,8-naphthyridine.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that converts the hydroxyl group of the naphthyridinone into a chloro substituent.

The Sonogashira coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Experimental Protocol: Sonogashira Coupling

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Chloro-1,8-naphthyridine | 164.59 | 5 | 0.82 g |

| But-1-yne | 54.09 | 7.5 | (gas) |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.15 | 105 mg |

| Copper(I) Iodide | 190.45 | 0.3 | 57 mg |

| Triethylamine | 101.19 | - | 20 mL |

| THF | 72.11 | - | 10 mL |

Procedure:

-

To a solution of 2-chloro-1,8-naphthyridine (0.82 g, 5 mmol) in a mixture of triethylamine (20 mL) and THF (10 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (105 mg, 0.15 mmol) and CuI (57 mg, 0.3 mmol).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Bubble but-1-yne gas (7.5 mmol) through the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 2-(but-1-yn-1-yl)-1,8-naphthyridine.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, and the copper co-catalyst activates the alkyne. The subsequent transmetalation and reductive elimination steps form the C-C bond and regenerate the active palladium catalyst.[10]

The alkyne is first fully reduced to the corresponding alkane, which is then oxidized to the carboxylic acid.

Experimental Protocol: Reduction and Oxidation

Procedure (Reduction):

-

Follow the same procedure as in Route A1, Step 4, using 2-(but-1-yn-1-yl)-1,8-naphthyridine as the starting material to obtain 2-butyl-1,8-naphthyridine.

Procedure (Oxidation):

-

The oxidation of the terminal methyl group of the butyl side chain can be challenging. A strong oxidizing agent like potassium permanganate under basic conditions, followed by acidic workup, can be employed. The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the naphthyridine ring.

Note: This final oxidation step can be low-yielding and may require optimization.

Strategy B: Ring Formation with Side Chain Precursor

This strategy involves the construction of the 1,8-naphthyridine ring with the butyric acid side chain, or a precursor thereof, already incorporated into one of the reactants. The Friedländer annulation is the key reaction in this approach.

Route B: Friedländer Annulation with a Ketoester

This route involves the condensation of 2-aminonicotinaldehyde with a ketoester that contains the required four-carbon chain.

Figure 4: Synthetic workflow for Route B.

Experimental Protocol: Friedländer Annulation and Hydrolysis

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Aminonicotinaldehyde | 122.12 | 10 | 1.22 g |

| Ethyl 3-oxohexanoate | 158.19 | 11 | 1.74 g |

| Piperidine | 85.15 | 1 | 0.1 mL |

| Ethanol | 46.07 | - | 25 mL |

| Sodium Hydroxide | 40.00 | 20 | 0.80 g |

| Water | 18.02 | - | 15 mL |

| 1M Hydrochloric Acid | - | - | As needed |

Procedure (Friedländer Annulation):

-

To a solution of 2-aminonicotinaldehyde (1.22 g, 10 mmol) in ethanol (25 mL), add ethyl 3-oxohexanoate (1.74 g, 11 mmol) and piperidine (0.1 mL, 1 mmol).

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture and concentrate under reduced pressure.

-

The crude product, ethyl 1,8-naphthyridin-2-propionate, can be used directly in the next step or purified by column chromatography.

Note: This reaction directly provides a propionate side chain. For the butyric acid, a corresponding ketoester with a longer chain would be required, and the synthesis of such a starting material adds complexity to this route.

Procedure (Hydrolysis):

-

Follow the hydrolysis procedure outlined in Route A1, Step 5.

Causality: The mechanism is analogous to the Friedländer synthesis of 2-methyl-1,8-naphthyridine. The ketoester provides the three-carbon unit that forms the second ring, with the ester group positioned for subsequent hydrolysis.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

| A1 | 2-Methyl-1,8-naphthyridine | Oxidation, Wittig Reaction, Reduction, Hydrolysis | Utilizes a readily accessible starting material. Well-established reactions. | Multi-step synthesis. Use of toxic selenium dioxide. |

| A2 | 2-Chloro-1,8-naphthyridine | Sonogashira Coupling, Reduction, Oxidation | Convergent synthesis. Good for introducing diverse side chains. | Requires handling of gaseous alkyne. Final oxidation step can be challenging. |

| B | 2-Aminonicotinaldehyde & Ketoester | Friedländer Annulation, Hydrolysis | More convergent approach. Fewer steps. | Availability of the required ketoester may be limited. |

Conclusion and Future Perspectives

This technical guide has outlined several viable and robust synthetic strategies for the preparation of this compound and its derivatives. The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and tolerance for certain reagents and reaction conditions.

The modularity of the presented synthetic pathways allows for the introduction of various substituents on both the 1,8-naphthyridine core and the butyric acid side chain, enabling the generation of diverse chemical libraries for drug discovery programs. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, such as C-H activation strategies for the direct functionalization of the 1,8-naphthyridine ring. The continued exploration of the synthetic chemistry of 1,8-naphthyridines will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. [Link]

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

-

1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic. [Link]

-

Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Žurnal organìčnoï ta farmacetičnoï hìmìï. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

-

Synthesis of linear dibenzo[7][11]naphthyridines using 2-chloro-4-methylquinolines. ResearchGate. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry. [Link]

-

Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

-

Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. ResearchGate. [Link]

-

Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC. [Link]

-

Hydroboration-Oxidation Reaction Mechanism. YouTube. [Link]

-

Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]

-

Riley oxidation. Wikipedia. [Link]

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples. Name Reaction. [Link]

-

Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]

-

Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. ResearchGate. [Link]

-

Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. YouTube. [Link]

-

Hydroboration–oxidation reaction. Wikipedia. [Link]

-

Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. [Link]

-

Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). YouTube. [Link]

-

Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray. ResearchGate. [Link]

-

trans-Hydroboration–oxidation products in Δ5-steroids via a hydroboration-retro-hydroboration mechanism. PMC. [Link]

-

9-4 Hydroboration-Oxidation- A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. [Link]

-

Arndt—Eistert homologation. ResearchGate. [Link]

-

SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. [Link]

-

Palladium-catalyzed one-pot synthesis of benzo[b][11][12]naphthyridines via Sonogashira coupling and annulation reactions from 2-chloroquinoline-3-carbonitriles. Sci-Hub. [Link]

Sources

- 1. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dspacep01.emporia.edu [dspacep01.emporia.edu]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Anti-Mycobacterial Evaluation of 1,8-Naphthyridine Analogues

Abstract

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the urgent development of novel anti-tubercular agents. The 1,8-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a versatile and promising framework for the design of potent anti-mycobacterial compounds.[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the systematic evaluation of 1,8-naphthyridine analogues for anti-mycobacterial activity. We will delve into the rationale behind experimental design, detail robust screening protocols, explore potential mechanisms of action, and analyze structure-activity relationships (SAR), offering a holistic framework for advancing these promising compounds through the drug discovery pipeline.

Introduction: The Imperative for New Anti-Tubercular Chemotherapeutics

Tuberculosis (TB) remains a formidable global health challenge, causing millions of infections and deaths annually. The efficacy of current first- and second-line drug regimens is severely compromised by the emergence of resistant strains of M. tuberculosis.[1] MDR-TB is resistant to the two most potent first-line drugs, isoniazid and rifampicin, while XDR-TB exhibits further resistance to fluoroquinolones and at least one of three injectable second-line drugs.[3] This dire situation underscores the critical need for novel drug candidates with unique mechanisms of action, improved efficacy, and favorable safety profiles.[1][2]

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals incorporating these structures.[1][4] Among these, the 1,8-naphthyridine scaffold has a rich history in the development of antibacterial agents, including well-known drugs like nalidixic acid and gemifloxacin.[2] This privileged structure has been the focus of renewed interest in the anti-tubercular field, with numerous studies reporting promising in vitro activity against M. tuberculosis.[1][2][5][6]

The 1,8-Naphthyridine Scaffold: A Versatile Pharmacophore

The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system containing two nitrogen atoms. Its rigid structure and multiple sites for substitution allow for the fine-tuning of physicochemical and pharmacological properties. The versatility of this scaffold enables the design of analogues that can interact with various biological targets within the mycobacterium.

Caption: General chemical structure of the 1,8-naphthyridine core with potential substitution sites (R groups).

A Step-by-Step Guide to the Anti-Mycobacterial Evaluation Workflow

A systematic and robust evaluation workflow is crucial for identifying promising 1,8-naphthyridine analogues and advancing them toward further development. The following sections detail the key experimental stages, providing both the "how" and the "why" behind each methodological choice.

Caption: A systematic workflow for the comprehensive evaluation of 1,8-naphthyridine analogues.

Synthesis and Characterization

The journey begins with the chemical synthesis of novel 1,8-naphthyridine analogues. A common approach is through a molecular hybridization strategy, combining the 1,8-naphthyridine core with other pharmacophores known for their antimicrobial properties.[1][7] Following synthesis, rigorous characterization of the compounds is paramount to confirm their structure and purity. Standard analytical techniques include:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the arrangement of atoms.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the purity of the synthesized compounds.

-

Elemental Analysis: To confirm the elemental composition of the final products.

Primary In Vitro Screening: The Microplate Alamar Blue Assay (MABA)

The initial step in biological evaluation is to screen the synthesized compounds for their ability to inhibit the growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable method for this purpose.[8][9][10]

Scientific Rationale: The MABA assay utilizes the redox indicator Alamar blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells.[10] Therefore, a blue color in the well indicates inhibition of mycobacterial growth, while a pink color signifies bacterial viability.

Experimental Protocol: MABA

-

Preparation of Mycobacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

-

Compound Preparation: Prepare stock solutions of the 1,8-naphthyridine analogues in a suitable solvent (e.g., DMSO) and create serial dilutions in 96-well microplates.

-

Inoculation: Add the prepared mycobacterial suspension to each well containing the test compounds. Include positive (bacteria only) and negative (media only) controls.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Addition of Alamar Blue: Add a solution of Alamar blue to each well.

-

Second Incubation: Re-incubate the plates for 24-48 hours.

-

Data Analysis: Visually assess the color change or measure the absorbance at 570 nm and 600 nm to determine the percentage of growth inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

For compounds showing significant activity in the primary screen, the next step is to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that completely inhibits the visible growth of the microorganism. The MABA protocol can be adapted for MIC determination by using a finer range of compound concentrations.

Cytotoxicity Assessment: Ensuring Host Safety

A crucial aspect of drug development is to ensure that the compounds are selectively toxic to the pathogen and not to the host cells. Cytotoxicity assays are therefore essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly employed for this purpose.[11][12][13]

Scientific Rationale: Similar to the MABA assay, these colorimetric assays rely on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Experimental Protocol: MTT Assay

-

Cell Culture: Seed a human cell line (e.g., HEK-293, HepG2) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine analogues and incubate for a specified period (e.g., 24-72 hours).

-

Addition of MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (typically around 570 nm) and calculate the concentration of the compound that causes 50% cell death (IC₅₀).

The Selectivity Index (SI) is then calculated as the ratio of the IC₅₀ value against the host cell line to the MIC value against M. tuberculosis. A higher SI value is desirable, indicating greater selectivity for the mycobacteria.

Advanced In Vitro Evaluation

Promising analogues should be tested against clinically relevant drug-resistant strains of M. tuberculosis to assess their potential for treating MDR- and XDR-TB. The MABA protocol can be readily adapted for this purpose.

M. tuberculosis can enter a non-replicating, dormant state, which contributes to the long duration of TB therapy. The Low-Oxygen Recovery Assay (LORA) is a valuable tool for evaluating the activity of compounds against these persistent bacteria.[8][9][14]

Scientific Rationale: LORA utilizes a recombinant strain of M. tuberculosis that expresses luciferase under hypoxic (low-oxygen) conditions. The luminescence produced upon recovery from the non-replicating state is proportional to the number of viable bacteria.[8][9][14]

Experimental Protocol: LORA

-

Induction of Non-Replicating State: Grow the luciferase-expressing M. tuberculosis strain under low-oxygen conditions to induce a non-replicating state.

-

Compound Treatment: Treat the non-replicating mycobacteria with the test compounds in an anaerobic environment.

-

Recovery: After a defined period, allow the bacteria to recover under aerobic conditions.

-

Luminescence Measurement: Measure the luminescence to determine the viability of the mycobacteria.

Unraveling the Mechanism of Action

Identifying the molecular target of a new drug candidate is a critical step in its development. For 1,8-naphthyridine analogues, several potential mechanisms of action have been proposed.

Inhibition of DNA Gyrase

Many 1,8-naphthyridine derivatives, particularly those with structural similarities to fluoroquinolones, are known to target DNA gyrase (topoisomerase II).[4][15][16] This enzyme is essential for DNA replication, repair, and transcription in bacteria.[16] Inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately causing cell death.[16]

Experimental Approach: DNA gyrase inhibition can be assessed using commercially available kits that measure the supercoiling activity of the enzyme in the presence of the test compounds.

Inhibition of Enoyl-ACP Reductase (InhA)

Another potential target for 1,8-naphthyridine analogues is the enoyl-acyl carrier protein (ACP) reductase, InhA.[1] InhA is a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.

Experimental Approach: The inhibitory activity against InhA can be determined using an enzymatic assay that measures the rate of NADH oxidation in the presence of the enzyme and the test compounds. Molecular docking studies can also be employed to predict the binding interactions of the analogues with the active site of InhA.[1]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how the chemical structure of the 1,8-naphthyridine analogues influences their anti-mycobacterial activity. By systematically modifying the substituents at different positions of the naphthyridine ring and observing the resulting changes in MIC and SI values, it is possible to identify key structural features required for potent and selective activity.

| Position of Substitution | Substituent | Effect on Anti-Mycobacterial Activity | Reference |

| Position 2 | Piperidinyl group | Generally enhances activity | [5][6] |

| Morpholinyl group | Tends to decrease activity compared to piperidinyl | [5] | |

| Position 7 | Piperidinyl group | Often leads to good activity | [5][6] |

| Morpholinyl group | May result in reduced activity | [5] | |

| Piperazine Moiety | 5-Nitrofuryl group | Can significantly increase potency | [1] |

Key Insights from SAR Studies:

-

The presence of a piperidinyl group at positions 2 or 7 of the 1,8-naphthyridine core often correlates with enhanced anti-mycobacterial activity.[5][6]

-

Conversely, the introduction of a morpholinyl group at these positions can lead to a decrease in potency.[5]

-

Modifications on a piperazine ring attached to the naphthyridine core can have a dramatic impact on activity, as seen with the potentiation by a 5-nitrofuryl substituent.[1]

Conclusion and Future Directions

The 1,8-naphthyridine scaffold represents a highly promising starting point for the development of novel anti-tubercular agents. The systematic evaluation workflow detailed in this guide provides a robust framework for identifying and characterizing potent and selective analogues. Future efforts should focus on:

-

Lead Optimization: Leveraging SAR data to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy and safety.

-

Mechanism of Action Elucidation: Further investigating the molecular targets of active compounds to understand their mode of action and potential for cross-resistance with existing drugs.

By following a rigorous and scientifically sound approach, the research community can unlock the full potential of 1,8-naphthyridine analogues in the fight against tuberculosis.

References

-

Kumar, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

-

Collins, L. A., & Franzblau, S. G. (2011). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Current Protocols in Microbiology, Chapter 10, Unit 10A.2. [Link]

-

ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]

-

de Oliveira, C. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7358. [Link]

-

Kulkarni, A. A., et al. (2019). Naphthyridine derivatives and their anti-mycobacterial activity. ResearchGate. [Link]

-

Badawneh, M., et al. (2003). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Il Farmaco, 58(8), 631-639. [Link]

-

Central Tuberculosis Division. (2024). National Guidelines for Management of Drug Resistant TB. [Link]

-

Ferrarini, P. L., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631-639. [Link]

-

Cho, S. H., et al. (2007). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380–1385. [Link]

-

Gençer, N., et al. (2017). New 1,4-dihydro[1][3]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1162-1167. [Link]

-

Devasia, R., Blackman, A., & Gebretsadik, T. (2007). Fluoroquinolone Resistance in Mycobacterium tuberculosis: The Effect of Duration and Timing of Fluoroquinolone Exposure. American Journal of Respiratory and Critical Care Medicine, 176(10), 1045–1050. [Link]

-

Ríos, J. L., & Recio, M. C. (2005). Antimycobacterial susceptibility testing methods for natural products research. Planta Medica, 71(10), 897-905. [Link]

-

ResearchGate. (n.d.). Structures of anti-tubercular compounds based on 1.8-naphthyridine core. [Link]

-

ResearchGate. (n.d.). (PDF) Low oxygen recovery assay (LORA) for high throughtput screening compounds against non-replicating Mycobacterium tuberculosis. [Link]

-

Franzblau, S. G., et al. (1998). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 36(2), 372–376. [Link]

-

Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. [Link]

-

European Respiratory Society. (n.d.). Fluoroquinolone resistance in multidrug-resistant Mycobacterium tuberculosis independent of fluoroquinolone use. [Link]

-

Sci-Hub. (n.d.). New 1,4-dihydro[1][3]naphthyridine derivatives as DNA gyrase inhibitors. [Link]

-

Cohen, K. A., et al. (2011). The Molecular Genetics of Fluoroquinolone Resistance in Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 66(7), 1437–1446. [Link]

-

Bioscience Biotechnology Research Communications. (n.d.). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. [Link]

-

American Society for Microbiology. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. [Link]

-

National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

-

ACS Publications. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. [Link]

-

MDPI. (n.d.). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. [Link]

-

Oxford Academic. (2019). Genetic Background Modulates the Evolution of Fluoroquinolone-Resistance in Mycobacterium tuberculosis. [Link]

-

National Institutes of Health. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. [Link]

-

International Scholars Journals. (n.d.). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

International Journal of Ayurvedic and Herbal Medicine. (2023). Microplate Alamar Blue assay for detecting anti-tubercular action of Albizia amara leaves. [Link]

-

MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

-

National Institutes of Health. (2017). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. [Link]

-

MDPI. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. [Link]

-

PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

Sources

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Versatile Scaffold: An In-depth Technical Guide to the Chemical and Biological Activities of 1,8-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its synthetic tractability and diverse biological activities have garnered significant attention, leading to the development of numerous derivatives with a wide spectrum of therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis, multifaceted biological activities, and mechanisms of action of 1,8-naphthyridine derivatives, offering insights for researchers and drug development professionals.

I. The Chemical Core: Synthesis and Structural Versatility

The 1,8-naphthyridine skeleton's accessibility through various synthetic routes contributes significantly to its prominence in medicinal chemistry. Classic reactions like the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine with a compound containing a reactive methylene group, remain a cornerstone of its synthesis.[3] Modern synthetic methodologies have further expanded the toolkit, enabling the generation of diverse libraries of 1,8-naphthyridine derivatives. These methods often focus on efficiency, milder reaction conditions, and the introduction of a wide array of substituents to explore the chemical space for enhanced biological activity. For instance, gram-scale synthesis in water using inexpensive and biocompatible ionic liquids has been reported, highlighting a move towards more sustainable chemical processes.[4]

The versatility of the 1,8-naphthyridine core allows for structural modifications at various positions, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions at different points on the naphthyridine ring system significantly influence biological potency and target selectivity.[5][6]

II. A Spectrum of Biological Activities: From Microbes to Man

The 1,8-naphthyridine scaffold is associated with a remarkable breadth of biological activities, making it a fertile ground for drug discovery across multiple therapeutic areas.[7][8]

A. Antimicrobial Powerhouse

Historically, the discovery of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent for urinary tract infections was a pivotal moment.[8] This discovery paved the way for the development of a whole class of quinolone and naphthyridone antibiotics. The primary mechanism of action for the antimicrobial effects of many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death.[5]

Derivatives of 1,8-naphthyridine have shown efficacy against a range of bacteria, including multi-drug resistant strains.[9][10] Some derivatives, while not possessing potent direct antibacterial activity, have been shown to potentiate the activity of existing antibiotics like fluoroquinolones, suggesting a role in combinatorial therapies to combat antibiotic resistance.[10] The anti-mycobacterial potential of 1,8-naphthyridine analogues is also an active area of research, with some compounds showing promising activity against Mycobacterium tuberculosis.[9]

B. Anticancer Potential

A significant body of research has focused on the anticancer properties of 1,8-naphthyridine derivatives.[11][12] These compounds exert their cytotoxic effects through various mechanisms, including:

-

Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer 1,8-naphthyridines target human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[5][11]

-

Kinase Inhibition: Many derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR).[7][12]

-

Antimitotic Effects: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

Numerous studies have reported the in vitro cytotoxicity of 1,8-naphthyridine derivatives against a panel of human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[11][13]

C. Modulating the Central Nervous System

The 1,8-naphthyridine scaffold has also shown promise in the development of agents for neurological disorders.[7] Research has explored their potential as:

-

Anticonvulsants: Certain derivatives have demonstrated significant anticonvulsant activity in preclinical models.[14]

-

Agents for Neurodegenerative Diseases: In the context of Alzheimer's disease, 1,8-naphthyridine derivatives have been investigated as multi-target agents, exhibiting inhibitory activity against cholinesterases and modulating cellular calcium levels.[15] Their potential as adenosine A2A receptor antagonists is also being explored for conditions like Parkinson's disease.[6]

-

Antidepressants and Anxiolytics: The diverse pharmacological profile of this scaffold extends to potential applications in treating depression and anxiety.[1][2]

D. Anti-inflammatory and Analgesic Effects

Several 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory and analgesic properties.[7][13] Their anti-inflammatory activity can be attributed to the modulation of inflammatory mediators, including cytokines and chemokines.[13]

E. Other Reported Activities

The versatility of the 1,8-naphthyridine core is further underscored by reports of a wide array of other biological activities, including antiviral, anti-allergic, antimalarial, and antioxidant properties.[1][7][8]

III. Mechanism of Action: A Deeper Dive

The diverse biological activities of 1,8-naphthyridines stem from their ability to interact with a variety of biological targets. Understanding these mechanisms is crucial for rational drug design and development.

A. Inhibition of DNA Topoisomerases

As previously mentioned, a primary and well-established mechanism of action for many antimicrobial and some anticancer 1,8-naphthyridine derivatives is the inhibition of type II topoisomerases.[5]

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

This inhibition stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[5]

B. Kinase Inhibition Signaling Pathway

In the context of cancer, the inhibition of protein kinases is a key mechanism. For example, by targeting EGFR, 1,8-naphthyridine derivatives can block downstream signaling pathways responsible for cell proliferation and survival.

Caption: Inhibition of EGFR signaling by 1,8-naphthyridine derivatives.

IV. Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides a generalized, step-by-step methodology for key experiments used to evaluate the biological activities of 1,8-naphthyridine derivatives.

A. General Synthesis Workflow

The synthesis of novel 1,8-naphthyridine derivatives typically follows a structured workflow.

Caption: General workflow for the synthesis and screening of 1,8-naphthyridines.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the anticancer activity of novel compounds.

1. Cell Culture:

- Maintain the desired human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]

- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

- Trypsinize confluent cells and perform a cell count.

- Seed a specific number of cells (e.g., 5 x 10^3 cells/well) into 96-well microtiter plates and allow them to adhere overnight.

3. Compound Treatment:

- Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in the culture medium.

- Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

4. Incubation:

- Incubate the plates for a specified period (e.g., 48 or 72 hours).

5. MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

6. Data Analysis:

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

1. Preparation of Bacterial Inoculum:

- Culture the bacterial strains (e.g., E. coli, S. aureus) in a suitable broth overnight.

- Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

- Prepare serial two-fold dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

- Inoculate each well with the standardized bacterial suspension.

- Include a growth control (no compound) and a sterility control (no bacteria).

- Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

- The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[5]

V. Quantitative Data Summary

The following table summarizes representative biological activity data for selected 1,8-naphthyridine derivatives from the literature.

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC50/MIC) | Reference |

| 1,8-Naphthyridine-3-carboxamides | Anticancer | HBL-100 (Breast Cancer) | 1.37 µM | [13] |

| 1,8-Naphthyridine-3-carboxamides | Anticancer | KB (Oral Cancer) | 3.7 µM | [13] |

| 1,8-Naphthyridine-3-carboxamides | Anticancer | SW-620 (Colon Cancer) | 3.0 µM | [13] |

| 2-Naphthyl-1,8-naphthyridines | Anticancer | HeLa (Cervical Cancer) | 2.6 µM | [11] |

| 2-Naphthyl-1,8-naphthyridines | Anticancer | HL-60 (Leukemia) | 0.1 µM | [11] |

| 1,8-Naphthyridine-3-carbonitriles | Anti-mycobacterial | M. tuberculosis H37Rv | 6.25 µg/mL | [9] |

VI. Future Perspectives and Conclusion

The 1,8-naphthyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its synthetic accessibility and the vast chemical space available for derivatization ensure its continued exploration. Future research will likely focus on:

-

Multi-target drug design: Developing single molecules that can modulate multiple targets relevant to complex diseases like cancer and neurodegenerative disorders.

-

Improving pharmacokinetic profiles: Optimizing solubility, metabolic stability, and bioavailability of promising lead compounds.

-

Combating drug resistance: Designing novel derivatives that can overcome existing resistance mechanisms in infectious diseases and cancer.

References

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22899-22915. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767–787. [Link]

-

Reddymasu, S., Kumar, C. G., & Murugesan, S. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1461–1481. [Link]

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1134-1142. [Link]

-

Reddymasu, S., Kumar, C. G., & Murugesan, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(16), 1461–1481. [Link]

-

de Oliveira, A. C. C., de Almeida, R. R., de Souza, M. V. N., & de Oliveira, L. D. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 24(11), 2118. [Link]

-

Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. International journal of molecular sciences, 14(12), 24158–24172. [Link]

-

Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 17(23), 6660–6664. [Link]

-

Singh, P., & Kaur, M. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current drug targets, 21(14), 1448–1467. [Link]

-

Singh, A., & Sharma, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & biodiversity, e202501396. Advance online publication. [Link]

-

Rao, J. R., Ghate, M., & Kulkarni, V. M. (2001). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Arzneimittel-Forschung, 51(10), 843–848. [Link]

-

Mondal, S., & Bhaumik, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991–19000. [Link]

-

Kumar, A., Kumar, R., & Singh, J. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 6(2), 243-255. [Link]

-

Sharma, R., Kumar, A., & Singh, V. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Monatshefte für Chemie - Chemical Monthly, 152(12), 1493–1503. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

Tkach, V., Kushnir, M., Omelyanchik, L. O., Gencheva, V. I., & Yagodynets´, P. I. (2024). Synthesis, Physico-Chemical Properties and Theoretical Prediction of Electroanalytical Properties of the Novel Benzo-[b][9][10]-naphthyridine-5(10H)-one and Thione. ResearchGate. [Link]

-

Egea, J., & de los Rios, C. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current topics in medicinal chemistry, 11(22), 2807–2823. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological activities of 1,8-naphthyridine derivatives [pubmed.ncbi.nlm.nih.gov]

- 15. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preclinical Investigation of 1,8-Naphthyridin-2-butyric acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: While the specific compound, 1,8-Naphthyridin-2-butyric acid, is not extensively documented in peer-reviewed literature, its constituent parts—the 1,8-naphthyridine core and the butyric acid moiety—are well-characterized. This guide is structured to provide a robust framework for its investigation in animal models, based on a synthesis of existing knowledge and predictive science. We will explore the rationale for its design, propose mechanisms of action, and provide detailed, actionable protocols for its preclinical evaluation.

Introduction: A Hybrid Molecule with Therapeutic Potential

The field of medicinal chemistry is continually exploring the synthesis of hybrid molecules that combine the advantageous properties of different pharmacophores. This compound represents such a rational design, merging a privileged heterocyclic scaffold with a biologically active short-chain fatty acid.

1.1. The 1,8-Naphthyridine Scaffold: A Privileged Structure

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has garnered significant interest from researchers due to its wide array of biological activities.[1][2][3][4] This scaffold is a key component of numerous therapeutic agents and is known to exhibit:

1.2. Butyric Acid: A Key Metabolite with Therapeutic Promise

Butyric acid, a short-chain fatty acid, is a natural product of dietary fiber fermentation by the gut microbiota.[8] It is a primary energy source for colonocytes and has demonstrated significant therapeutic potential, particularly in the context of gastrointestinal health and inflammation.[9][10] However, the clinical application of pure butyric acid is hampered by its unpleasant odor and, more critically, its rapid metabolism and short half-life, which makes maintaining therapeutic concentrations challenging.[10][11][12] Butyrate derivatives and prodrugs are therefore of great interest to improve its pharmacokinetic profile.[9][11][13]

1.3. The Rationale for this compound

The conjugation of butyric acid to the 1,8-naphthyridine scaffold at the 2-position is a deliberate design strategy. The hypothesis is that this hybrid molecule could:

-

Exhibit synergistic or additive therapeutic effects from both moieties.

-

Function as a prodrug, with the 1,8-naphthyridine core improving the metabolic stability and delivery of butyric acid.

-

Possess a novel mechanism of action distinct from its individual components.

1.4. Chemical Identity

While published preclinical data is scarce, the existence of this compound is confirmed by chemical suppliers.

-

This compound: CAS Number 886362-95-4

-

5,6,7,8-tetrahydro-1,8-Naphthyridine-2-butanoic acid hydrochloride: A related reduced form with CAS Number 193818-31-4.[14][15][16][17]

Proposed Mechanisms of Action

Based on the known biological activities of its components, this compound may act through multiple signaling pathways.

2.1. The 1,8-Naphthyridine Moiety:

Many 1,8-naphthyridine derivatives exert their effects by targeting fundamental cellular processes. Potential mechanisms include:

-

Inhibition of DNA Gyrase and Topoisomerases: This is a classic mechanism for quinolone and naphthyridinone antibiotics and anticancer agents.

-

Kinase Inhibition: Modulation of various protein kinases involved in cell signaling, proliferation, and inflammation.

-

Modulation of Inflammatory Pathways: Such as inhibition of NF-κB signaling.

2.2. The Butyric Acid Moiety:

Butyric acid is known to influence cellular function through two primary routes:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known HDAC inhibitor.[18][19][20][21] By preventing the removal of acetyl groups from histones, it leads to a more open chromatin structure, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[18][19][21]

-

G-Protein Coupled Receptor (GPCR) Agonism: Butyrate is an agonist for several GPCRs, including GPR41, GPR43, and HCA2 (GPR109A).[8][22][23][24][25][26] Activation of these receptors, particularly on immune and intestinal epithelial cells, can modulate inflammatory responses.

2.3. Potential Converging Signaling Pathways

The dual-action nature of this compound could lead to a multi-pronged therapeutic effect, particularly in diseases with both inflammatory and proliferative components like inflammatory bowel disease and colorectal cancer.

Figure 1: Proposed dual-mechanism signaling pathways of this compound.

Application Notes for Preclinical Research

Given its theoretical mechanisms of action, this compound is a prime candidate for investigation in several disease models.

-

Inflammatory Bowel Disease (IBD): The anti-inflammatory properties of both the 1,8-naphthyridine scaffold and butyrate make IBD a compelling therapeutic target.[5][7][27] Butyrate is also crucial for maintaining the integrity of the intestinal barrier.

-

Oncology: The potential for HDAC and kinase inhibition suggests utility in various cancers, particularly colorectal cancer, where butyrate has shown pro-apoptotic and anti-proliferative effects.[18][19][27]

-

Neurodegenerative Diseases: Several 1,8-naphthyridine derivatives have been explored for neurological disorders.[5][7] Butyrate's ability to cross the blood-brain barrier and its HDAC inhibitory effects could also be beneficial in this context.[8]

-

Infectious Diseases: The well-established antimicrobial properties of the 1,8-naphthyridine core make this compound a candidate for development as a novel anti-infective agent.[5][6]

Detailed Experimental Protocols (Proposed)

The following protocols are designed to provide a robust starting point for the preclinical evaluation of this compound.

In Vivo Efficacy in a Mouse Model of Inflammatory Bowel Disease (DSS-Induced Colitis)

This model is widely used due to its simplicity and its ability to mimic many aspects of human ulcerative colitis.[28][29][30][31]

Objective: To assess the therapeutic efficacy of this compound in mitigating the severity of dextran sulfate sodium (DSS)-induced colitis in mice.

Materials:

-

Animals: 8-10 week old C57BL/6 mice.

-

Compound: this compound.

-

Vehicle: e.g., 0.5% carboxymethylcellulose (CMC) in water.

-

Inducing Agent: DSS (36-50 kDa molecular weight) at a concentration of 2-3% in drinking water.[30][31]

Experimental Design:

Figure 2: Experimental workflow for the DSS-induced colitis model.

Step-by-Step Protocol:

-

Acclimatization: House mice for at least one week under standard conditions before the start of the experiment.

-

Grouping: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Healthy Control (normal drinking water, vehicle gavage).

-

Group 2: DSS + Vehicle (DSS in water, vehicle gavage).

-

Group 3: DSS + Low Dose Compound (DSS in water, low dose gavage).

-

Group 4: DSS + High Dose Compound (DSS in water, high dose gavage).

-

-

Induction and Treatment:

-

On Day 0, replace the drinking water of Groups 2, 3, and 4 with the 2-3% DSS solution.[31]

-

Administer the compound or vehicle daily via oral gavage from Day 0 to Day 7. A starting dose range of 10-50 mg/kg can be proposed, subject to preliminary toxicity studies.

-

-

Monitoring:

-

Record the body weight of each mouse daily.

-

Calculate the Disease Activity Index (DAI) daily, based on weight loss, stool consistency, and presence of blood.

-

-

Endpoint Analysis:

-

On Day 8, euthanize the mice.

-

Excise the colon and measure its length (a shorter colon indicates more severe inflammation).

-

Collect sections of the distal colon for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

-

Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.

-

Preliminary Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to determine if the 1,8-naphthyridine scaffold improves the short half-life of butyric acid.

Objective: To determine the basic pharmacokinetic parameters of this compound in mice.

Protocol:

-

Administer a single dose of the compound to a cohort of mice (e.g., 10 mg/kg, intravenously and orally in separate groups).

-

Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

-

Process the blood to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the parent compound (and potentially free butyric acid).

-

Calculate key PK parameters.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Proposed Efficacy Data Summary for IBD Model

| Group | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | TNF-α (pg/mg tissue) |

| Healthy Control | ||||

| DSS + Vehicle | ||||

| DSS + Low Dose Cmpd | ||||

| DSS + High Dose Cmpd |

Data to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Table 2: Proposed Pharmacokinetic Parameters

| Parameter | Intravenous (IV) | Oral (PO) |

| t½ (half-life) | ||

| Cmax (max concentration) | ||

| Tmax (time to Cmax) | N/A | |

| AUC (area under the curve) | ||

| Bioavailability (%) | N/A |

Interpretation:

-

Efficacy: A significant reduction in body weight loss, DAI score, colon shortening, and tissue cytokine levels in the treatment groups compared to the vehicle group would indicate therapeutic efficacy.

-

Pharmacokinetics: A longer half-life compared to that reported for butyric acid salts (which is typically very short) would suggest that the 1,8-naphthyridine moiety successfully protects the butyric acid from rapid metabolism.[12] Good oral bioavailability would support its development as an orally administered drug.

Conclusion

This compound is a rationally designed hybrid molecule with significant, albeit theoretical, therapeutic potential across a range of diseases, including inflammatory bowel disease and cancer. Its dual-action mechanism, combining the properties of a privileged heterocyclic scaffold with those of a key gut health metabolite, makes it a compelling candidate for preclinical development. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for the initial in vivo investigation of this promising compound. Successful outcomes in these models would provide a strong rationale for further development and IND-enabling studies.

References

A comprehensive list of references should be compiled from the sources used to generate these notes, including those on 1,8-naphthyridine derivatives, butyric acid, and the specified animal models. Ensure all URLs are valid and clickable.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Butyric acid - Wikipedia [en.wikipedia.org]

- 9. biofuranchem.com [biofuranchem.com]

- 10. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of butyric acid derivative with xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic studies of N-butyric acid mono- and polyesters derived from monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 193818-31-4|4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 15. 5,6,7,8-tetrahydro-1,8-Naphthyridine-2-butanoic acid hydrochloride (CAS No. 193818-31-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 16. 193818-31-4[4-(1,5,6,7-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride]- Acmec Biochemical [acmec.com.cn]

- 17. m.molbase.com [m.molbase.com]

- 18. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jebms.org [jebms.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ascopubs.org [ascopubs.org]